molecular formula C6H16N2O6 B13400856 Glycyl-DL-threonine dihydrate

Glycyl-DL-threonine dihydrate

Cat. No.: B13400856
M. Wt: 212.20 g/mol
InChI Key: BFDXCPYYJSKNOU-UHFFFAOYSA-N
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Description

Glycyl-d-threonine dihydrate is a dipeptide compound with the molecular formula C₆H₁₂N₂O₄·2H₂O. It is an orthorhombic crystal, often used in various biochemical and structural studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-d-threonine dihydrate can be synthesized through the condensation reaction of glycine and d-threonine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions .

Industrial Production Methods

Industrial production of glycyl-d-threonine dihydrate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Glycyl-d-threonine dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of glycyl-d-threonine, such as oxo derivatives, alcohols, and substituted peptides .

Scientific Research Applications

Glycyl-d-threonine dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycyl-d-threonine dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-l-threonine dihydrate
  • Glycyl-d-serine dihydrate
  • Glycyl-l-serine dihydrate

Uniqueness

Glycyl-d-threonine dihydrate is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall stability. This makes it particularly valuable in studies requiring precise structural and functional insights .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDXCPYYJSKNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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